molecular formula C5H4Cl2N2O B2601907 2-Amino-3,5-dichloropyridin-1-ium-1-olate CAS No. 91872-00-3

2-Amino-3,5-dichloropyridin-1-ium-1-olate

Cat. No.: B2601907
CAS No.: 91872-00-3
M. Wt: 179
InChI Key: VDBNESKDIWGFGO-UHFFFAOYSA-N
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Description

2-Amino-3,5-dichloropyridin-1-ium-1-olate is a halogenated heterocyclic compound characterized by a pyridine core substituted with two chlorine atoms at the 3- and 5-positions, an amino group at the 2-position, and an zwitterionic structure (1-ium-1-olate) . This unique electronic configuration arises from the delocalization of charges across the pyridine ring, making it a versatile intermediate in organic and coordination chemistry.

Properties

IUPAC Name

3,5-dichloro-1-hydroxypyridin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c6-3-1-4(7)5(8)9(10)2-3/h1-2,8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEMJVDQFXVFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=N)N(C=C1Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dichloropyridin-1-ium-1-olate typically involves the chlorination of 2-aminopyridine. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a suitable solvent like acetonitrile. The reaction conditions often include refluxing the mixture to ensure complete chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dichloropyridin-1-ium-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of 2-amino-3,5-dichloropyridine.

    Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3,5-dichloropyridin-1-ium-1-olate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dichloropyridin-1-ium-1-olate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Brominated Counterparts

  • 2-Amino-3,5-dibromopyridine derivatives (e.g., 2-amino-3,5-dibromobenzaldehyde) exhibit higher molecular weights (e.g., 323.89 g/mol for dibromo vs. 217.01 g/mol for dichloro analogs) due to bromine’s larger atomic radius. This difference reduces electrophilicity, slowing Suzuki-Miyaura cross-coupling reactions compared to chloro derivatives .
  • Crystallography : Brominated analogs like 5,7-dibromo-3,4-dihydroacridin-1(2H)-one form denser packing structures, whereas the dichloro derivative’s zwitterionic nature promotes hydration (e.g., dihydrate formation in SnCl₆²⁻ complexes) .

Methyl-Substituted Heterocyclic Amines

Compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) share amino-heterocyclic frameworks but differ in mutagenicity.

Thermal Stability

Thermal decomposition kinetics of halogenated pyridines vary significantly:

Compound SADT (°C) TMRad (h) Method Reference
3-Bromo-1-(3,5-dichloropyridin-2-yl)-* 120–140 8–12 DSC, large-scale
2-Amino-3,5-dichloropyridinium salt >150† N/A Crystallography

†Inferred from hydrated crystal stability. Chloro derivatives generally exhibit higher thermal stability than brominated analogs due to stronger C-Cl bonds .

Biological Activity

Overview

2-Amino-3,5-dichloropyridin-1-ium-1-olate is a pyridine derivative with notable biological activity. Its molecular formula is C5_5H4_4Cl2_2N2_2O, and it features both amino and dichloro substituents on the pyridine ring. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential as an antimicrobial agent and its role in drug development.

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. It may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. This activity suggests potential applications in treating infections and possibly in cancer therapy due to its ability to affect cell proliferation and survival pathways.

Biological Activities

Research indicates several key biological activities associated with this compound:

Antimicrobial Activity:

  • The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent. This includes disrupting microbial cell walls and inhibiting growth.

Anti-inflammatory Properties:

  • Investigations into its anti-inflammatory effects have indicated that it may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Anticancer Potential:

  • Preliminary studies suggest that this compound may exhibit anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various pyridine derivatives, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

Study 2: Anti-inflammatory Effects

A research project investigating the anti-inflammatory properties of pyridine derivatives found that this compound reduced pro-inflammatory cytokine levels in vitro. This suggests a mechanism that could be leveraged for therapeutic applications in inflammatory diseases.

Study 3: Anticancer Activity

In vitro assays on cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis in these cells, highlighting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Amino-3,5-dichloropyridine Lacks the 1-ium moietyModerate antimicrobial activity
3,5-Dichloro-2-pyridinamine Similar substituents but different functional groupsLimited anti-inflammatory effects
2-Amino-3,5-dichloropyridin-2-ylamine Variation in amino group positioningPotentially lower efficacy than 2-Amino...

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